3-(4-Benzyloxyphenyl)benzoic acid
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Overview
Description
3-(4-Benzyloxyphenyl)benzoic acid is a chemical compound with the molecular formula C20H16O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(4-Benzyloxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for converting carboxylic acids to alcohols.
Substitution: Friedel-Crafts acylation and nitration reactions are typical for introducing substituents on the aromatic ring.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Benzyloxyphenyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions due to its functional groups. The benzyloxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar structure but lacks the additional phenyl ring.
3-Benzyloxybenzoic acid: Similar structure but with different substitution patterns on the aromatic ring.
4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
Uniqueness
3-(4-Benzyloxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCBOVATTIAKOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602440 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-37-4 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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